
15-dehydro-prostaglandin E2(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-dehydro-prostaglandin E2(1-) is conjugate base of 15-dehydro-prostaglandin E2. It is a conjugate base of a 15-dehydro-prostaglandin E2.
Applications De Recherche Scientifique
Regenerative Medicine
Role in Tissue Repair:
15-dehydro-prostaglandin E2(1-) is implicated in tissue repair mechanisms. Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that catalyzes the conversion of PGE2 to its inactive form, leads to increased levels of PGE2. Elevated PGE2 levels have been shown to accelerate tissue regeneration across various organ systems. For instance, studies have demonstrated enhanced mucosal healing in colitis models and improved hematopoietic recovery post-bone marrow transplantation due to elevated PGE2 levels following 15-PGDH inhibition .
Case Study:
In a murine model of acute kidney injury, the application of a 15-PGDH inhibitor resulted in significantly improved renal function and reduced histological damage compared to controls. The study highlighted that this effect was mediated by enhanced renal blood flow and reduced tubular cell toxicity, indicating the potential of 15-dehydro-prostaglandin E2(1-) in renal protection strategies .
Cancer Therapy
Regulation of Tumor Growth:
Research indicates that down-regulation of 15-PGDH contributes to PGE2 accumulation in various cancers, including lung and colon cancers. The overexpression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) leads to increased PGE2 production, promoting tumor growth and survival . By targeting 15-PGDH, researchers aim to modulate PGE2 levels, potentially inhibiting tumor progression.
Case Study:
In pancreatic cancer models, down-regulation of 15-PGDH was linked to increased PGE2 levels, which facilitated tumor growth through the activation of specific signaling pathways. Interventions aimed at restoring 15-PGDH expression or inhibiting COX-2 showed promise in reducing tumor size and improving survival rates in preclinical trials .
Inflammation Management
Modulation of Inflammatory Responses:
15-dehydro-prostaglandin E2(1-) has been recognized for its role in modulating inflammatory responses. It acts as a biased agonist at the E-type prostanoid (EP) receptors, particularly EP2 and EP4, which are involved in mediating inflammatory signals. By influencing these pathways, 15-dehydro-prostaglandin E2(1-) can help mitigate excessive inflammatory responses while promoting homeostasis .
Case Study:
In studies examining inflammatory bowel disease models, administration of 15-dehydro-prostaglandin E2(1-) led to reduced inflammation and improved mucosal healing. This effect was attributed to its ability to regulate the expression of pro-inflammatory cytokines and enhance epithelial barrier function .
Analyse Des Réactions Chimiques
Primary Oxidation Reaction: Formation from PGE2
15-Dehydro-prostaglandin E2(1−) is synthesized through the NAD+-dependent oxidation of the 15-hydroxyl group of PGE2, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This reaction represents the rate-limiting step in PGE2 degradation:
PGE2+NAD+15 PGDH15 keto PGE2+NADH+H+
Key Features:
-
Enzyme Specificity : 15-PGDH exclusively targets the 15(S)-hydroxyl group of PGE2 .
-
Reversibility : The reaction is unidirectional under physiological conditions due to NAD+ abundance .
-
Structural Mimicry : Inhibitors like (+)-SW209415 mimic the transition state of the substrate, binding to 15-PGDH’s catalytic pocket (residues S138 and Y151) .
Reaction Component | Role | Reference |
---|---|---|
PGE2 | Substrate | |
15-PGDH | Catalyst | |
NAD+ | Cofactor (electron acceptor) | |
15-keto-PGE2 | Product (inactive metabolite) |
Downstream Metabolic Pathways
After formation, 15-keto-PGE2 undergoes further enzymatic modifications:
Reduction to 15-Keto-PGF2α
Conversion to 13,14-Dihydro-15-keto-PGE2
-
Reaction :
15 keto PGE2LTB4DH13 14 dihydro 15 keto PGE2 -
Biological Impact : This metabolite modulates dendritic cell activity, influencing IL-12 and IL-10 production .
Regulatory Mechanisms Influencing 15-keto-PGE2 Levels
Inhibitors of 15-PGDH and Therapeutic Implications
Small molecule inhibitors of 15-PGDH (e.g., (+)-SW209415) block 15-keto-PGE2 formation, elevating PGE2 levels to enhance tissue repair . Structural studies reveal:
-
Binding Mechanism : Inhibitors occupy the hydrophobic substrate pocket of 15-PGDH, stabilizing a closed-lid conformation via interactions with F185 and Y217 .
-
Therapeutic Potential :
Pathophysiological Relevance
Structural and Chemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₉O₅⁻ | |
Molecular Weight | 349.44 g/mol | |
IUPAC Name | (5Z,13E)-11α-hydroxy-9,15-dioxoprosta-5,13-dienoate | |
Parent Compound | Prostaglandin E2 (CID 5280360) |
Key Research Findings
-
Feedback Regulation : PGE2 suppresses its own inactivation by downregulating 15-PGDH via EP2 receptors .
-
Enzyme Dynamics : 15-PGDH’s lid domain (residues F185/Y217) is critical for substrate binding and inhibitor efficacy .
-
Therapeutic Targets : Combining 15-PGDH inhibitors with EGFR blockers (e.g., erlotinib) enhances 15-PGDH expression in cancer .
This synthesis integrates enzymatic pathways, regulatory networks, and clinical implications of 15-dehydro-prostaglandin E2(1−), highlighting its centrality in prostaglandin metabolism and disease mechanisms.
Propriétés
Formule moléculaire |
C20H29O5- |
---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t16-,17-,19-/m1/s1 |
Clé InChI |
YRTJDWROBKPZNV-KMXMBPPJSA-M |
SMILES isomérique |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O |
SMILES canonique |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.